N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide
Description
N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide (CAS: 1579165-74-4) is a sulfonamide derivative with a molecular formula of C₁₃H₂₁N₃O₄S and a molecular weight of 315.39 g/mol . Its structure features a branched alkylamine chain (2,4-dimethylpentan-2-yl) attached to a 2-nitrobenzenesulfonamide moiety. Limited data on its physical properties (e.g., solubility, melting point) are publicly available, but its structural analogs suggest utility in crystallography and drug design .
Properties
Molecular Formula |
C13H21N3O4S |
|---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H21N3O4S/c1-10(2)8-13(3,9-14)15-21(19,20)12-7-5-4-6-11(12)16(17)18/h4-7,10,15H,8-9,14H2,1-3H3 |
InChI Key |
HWDZCCHUZCPUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Amino Group: This can be achieved through the reaction of a suitable precursor with ammonia or an amine under controlled conditions.
Introduction of the Nitro Group: Nitration reactions are commonly used, involving the reaction of the precursor with nitric acid or a nitrating agent.
Sulfonamide Formation: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various sulfonamide derivatives.
Scientific Research Applications
N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its functional groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitro and sulfonamide groups can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide and its analogs:
Key Findings:
Positional Isomerism: The 2-nitro vs. 4-nitro substitution on the benzene ring (e.g., CAS 1579165-74-4 vs. 1579172-63-6) influences electronic properties.
Alkyl Chain Branching : The 2,4-dimethylpentan-2-yl chain in the target compound provides greater steric bulk compared to the linear 4-methylpentan-2-yl chain in CAS-unlisted analogs. This could reduce solubility but enhance stability in hydrophobic environments .
Synthetic Challenges: No explicit synthesis protocols are available for the target compound, but related sulfonamides are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines. The branched alkyl chain may complicate purification .
Biological Activity
N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide, identified by its CAS number 1579165-74-4, is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C₁₃H₂₁N₃O₄S
- Molecular Weight : 315.39 g/mol
- Structure : The compound features a sulfonamide group attached to a nitrobenzene moiety, which is linked to an aminoalkane side chain.
The biological activity of this compound is primarily attributed to its structural components that influence various biochemical pathways:
- Nitro Group Activity : The nitro group can undergo reduction in biological systems, generating reactive nitrogen species that may interact with cellular targets.
- Sulfonamide Functionality : Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of the enzyme dihydropteroate synthase in bacterial folate synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide component is particularly effective against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
| Pseudomonas aeruginosa | 18 | 64 µg/mL |
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a role in managing conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Neuroprotective Effects : A study indicated that related nitro compounds exhibit neuroprotective properties by scavenging free radicals and reducing oxidative stress in neuronal cells. This mechanism may provide insights into the therapeutic potential of this compound in neurodegenerative diseases .
- Methemoglobinemia Risk : Nitro compounds are known to pose risks of methemoglobinemia upon exposure. A case study highlighted symptoms such as cyanosis and neurological impairment following nitrobenzene poisoning, emphasizing the need for careful handling and potential therapeutic monitoring when using similar compounds .
- Oxidative Stress Modulation : Research has shown that compounds with nitro groups can modulate oxidative stress pathways, potentially leading to protective effects against cellular damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
